molecular formula C11H17NO B1423112 2-(5-Ethylfuran-2-yl)piperidine CAS No. 1270404-67-5

2-(5-Ethylfuran-2-yl)piperidine

Cat. No. B1423112
CAS RN: 1270404-67-5
M. Wt: 179.26 g/mol
InChI Key: PSUGMXOQESWPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Ethylfuran-2-yl)piperidine” is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

Piperidine derivatives, such as “this compound”, have been synthesized through various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method involves the hydrogenation of pyridine in the presence of a catalyst such as Raney Nickel .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a 5-ethylfuran-2-yl group .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 179.26 g/mol .

Advantages and Limitations for Lab Experiments

2-(5-Ethylfuran-2-yl)piperidine is a relatively stable compound, making it suitable for use in laboratory experiments. It is also soluble in water and polar organic solvents, making it easy to handle and manipulate. However, this compound can be toxic if ingested, and should be handled with care. Additionally, its solubility in water is limited, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2-(5-Ethylfuran-2-yl)piperidine in drug discovery and development are still being explored. Further research is needed to determine its efficacy in treating various diseases and conditions. Additionally, further research is needed to explore the effects of this compound on other receptors and enzymes, and to develop new methods of synthesis. Finally, studies are needed to assess the safety and toxicity of this compound and to determine the optimal dosage for use in humans.

Scientific Research Applications

2-(5-Ethylfuran-2-yl)piperidine has been used in many scientific research studies, including studies of enzyme inhibition, receptor binding, and drug delivery. It has also been used as a reagent in organic synthesis, and as a fluorescent probe in biological imaging. Additionally, this compound has been used in the development of new drugs and in the study of drug metabolism.

Safety and Hazards

“2-(5-Ethylfuran-2-yl)piperidine” is classified as a dangerous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

2-(5-Ethylfuran-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, derivatives of piperidine, including this compound, have demonstrated cytotoxic effects, leading to cell death . This compound can also modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, its interaction with cytochrome P450 enzymes involves the activation of the N-H bond, which initiates a series of reactions resulting in the formation of a ring-contracted product . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, which can have different biological activities. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

properties

IUPAC Name

2-(5-ethylfuran-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUGMXOQESWPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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